molecular formula C16H13ClN2S B2443270 1-(3-chlorophenyl)-2-(methylthio)-5-phenyl-1H-imidazole CAS No. 1206994-74-2

1-(3-chlorophenyl)-2-(methylthio)-5-phenyl-1H-imidazole

Cat. No.: B2443270
CAS No.: 1206994-74-2
M. Wt: 300.8
InChI Key: KCUZGPPKGXEHEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorophenyl)-2-(methylthio)-5-phenyl-1H-imidazole is a chemical compound characterized by its unique structure, which includes a chlorophenyl group, a methylthio group, and a phenyl group attached to an imidazole ring

Scientific Research Applications

1-(3-Chlorophenyl)-2-(methylthio)-5-phenyl-1H-imidazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique structure.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-2-(methylthio)-5-phenyl-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: This can be achieved through the condensation of appropriate aldehydes or ketones with amines in the presence of an acid catalyst.

    Introduction of the Chlorophenyl Group: This step often involves the use of chlorinated aromatic compounds and suitable coupling reactions.

    Addition of the Methylthio Group: The methylthio group can be introduced via nucleophilic substitution reactions using methylthiolating agents.

    Attachment of the Phenyl Group: This can be done through various aromatic substitution reactions.

Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(3-Chlorophenyl)-2-(methylthio)-5-phenyl-1H-imidazole undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Coupling Reactions: The phenyl group can participate in various coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-2-(methylthio)-5-phenyl-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction pathways, metabolic pathways, or other biochemical processes.

Comparison with Similar Compounds

1-(3-Chlorophenyl)-2-(methylthio)-5-phenyl-1H-imidazole can be compared with other similar compounds, such as:

    1-(3-Chlorophenyl)-3-(methylthio)propan-1-one: This compound shares the chlorophenyl and methylthio groups but differs in its overall structure and reactivity.

    (3-Chlorophenyl)(3-(methylthio)phenyl)methanol: Another related compound with similar functional groups but different applications and properties.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.

Properties

IUPAC Name

1-(3-chlorophenyl)-2-methylsulfanyl-5-phenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2S/c1-20-16-18-11-15(12-6-3-2-4-7-12)19(16)14-9-5-8-13(17)10-14/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCUZGPPKGXEHEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(N1C2=CC(=CC=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.